Welcome to the BenchChem Online Store!
molecular formula C11H14N2O3 B1287103 2-Amino-4-morpholinobenzoic acid CAS No. 404010-74-8

2-Amino-4-morpholinobenzoic acid

Cat. No. B1287103
M. Wt: 222.24 g/mol
InChI Key: VTRWQMUAQBUSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126952B2

Procedure details

4.22 g (0.019 mol) of 2-amino-4-morpholin-4-ylbenzoic acid and 4.0 g (0.038 mol) of formamidine acetate were suspended in 40 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 2.2 g (Y=50%) of 7-morpholin-4-yl-3H-quinazolin-4-one.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(O)(=O)C.[CH:21](N)=[NH:22]>C(O)C>[N:11]1([C:9]2[CH:10]=[C:2]3[C:3]([C:4](=[O:6])[NH:22][CH:21]=[N:1]3)=[CH:7][CH:8]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)N1CCOCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C2C(NC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.